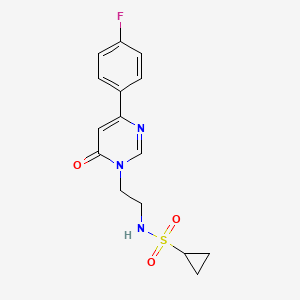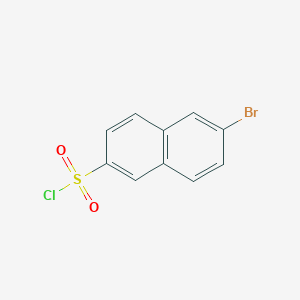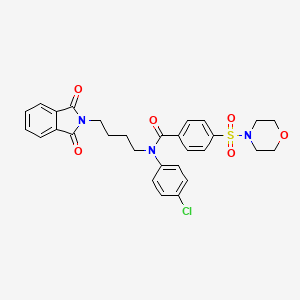
N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-4-(morpholinosulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-4-(morpholinosulfonyl)benzamide is a useful research compound. Its molecular formula is C29H28ClN3O6S and its molecular weight is 582.07. The purity is usually 95%.
The exact mass of the compound N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-4-(morpholinosulfonyl)benzamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-4-(morpholinosulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-4-(morpholinosulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Radiosynthesis and Evaluation for PET Imaging
One application involves the development of positron emission tomography (PET) radioligands for imaging metabotropic glutamate receptor subtype 4 (mGlu4) in the brain. A derivative closely related to the specified chemical, featuring phthalimide and chlorophenyl components, showed potential for PET imaging. This compound, due to its binding affinity and brain penetrability, is considered significant for neuroscience research, especially for studying neurological disorders where mGlu4 plays a role (Kil et al., 2014).
Corrosion Inhibition
Another study explored the use of a morpholine derivative as a corrosion inhibitor for mild steel in sulfuric acid medium. The research highlighted the chemical's efficacy in protecting metal surfaces, demonstrating its potential industrial application in corrosion prevention. The inhibitor exhibited high efficiency, and its adsorption behavior was analyzed, providing insights into its protective mechanism on metal surfaces (Anwar Sathiq M & Jamal Abdul Nasser A, 2021).
Antimicrobial Activity
Compounds incorporating the dioxoisoindolinyl and chlorophenyl moieties have been synthesized and evaluated for their antibacterial and antifungal activities. These studies contribute to the field of medicinal chemistry by identifying potential new therapies for infectious diseases. The research findings indicate that some synthesized compounds exhibit promising antimicrobial properties, warranting further investigation as potential antimicrobial agents (Patel & Dhameliya, 2010).
Material Science Applications
In material science, derivatives of the chemical have been explored for their roles in synthesizing polyamides and polymers with specific properties, such as solubility in polar solvents and thermal stability. These materials are of interest for their potential applications in creating durable and flexible films, coatings, and other industrial materials (Hsiao et al., 2000).
Gastrokinetic Agents
Additionally, derivatives have been studied as gastrokinetic agents, highlighting their potential in treating gastrointestinal motility disorders. The research on these compounds focuses on their ability to enhance gastric emptying, offering insights into developing new treatments for conditions such as gastroparesis (Kato et al., 1992).
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28ClN3O6S/c30-22-9-11-23(12-10-22)32(15-3-4-16-33-28(35)25-5-1-2-6-26(25)29(33)36)27(34)21-7-13-24(14-8-21)40(37,38)31-17-19-39-20-18-31/h1-2,5-14H,3-4,15-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYNRGPMCFMNJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CCCCN3C(=O)C4=CC=CC=C4C3=O)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28ClN3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-4-(morpholinosulfonyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-amino-3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2933871.png)

![2-(2-Methyl-4-oxo-1,4-dihydropyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-3-yl)acetic acid hydrochloride](/img/no-structure.png)
![6-(4-Fluorophenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2933880.png)
![2-(5-Cyanopyridin-2-yl)-N-prop-2-enyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2933882.png)
![6-(4-Chlorophenyl)-4-(2,3-dichlorophenyl)-2-[(4-methylphenyl)methyl]-4,5-dihydropyridazin-3-one](/img/structure/B2933883.png)
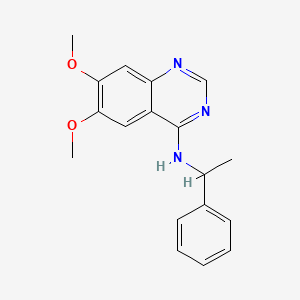

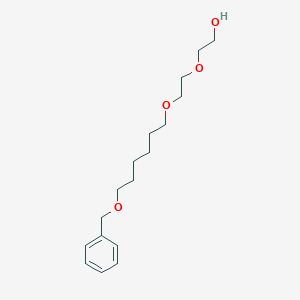
![N-(6-isopropylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide](/img/structure/B2933888.png)
